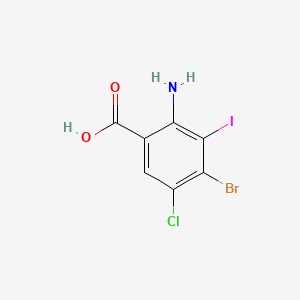![molecular formula C8H13N3O B13930314 2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine is a heterocyclic compound that features both pyrazole and oxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of a pyrazole derivative with an oxazole precursor under specific conditions that promote cyclization. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted methanamine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share the pyrazole ring but differ in the fused ring system.
Oxazoles: Compounds with a similar oxazole ring but lacking the pyrazole moiety.
Pyrazolo[3,4-b]pyridines: Similar in structure but with a different arrangement of the fused rings.
Uniqueness
2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine is unique due to its combination of pyrazole and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring system can enhance its reactivity and potential as a versatile scaffold in various applications.
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
1-(2,3-dihydropyrazolo[5,1-b][1,3]oxazol-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H13N3O/c1-10(2)5-7-6-12-8-3-4-9-11(7)8/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
CWXZIFATQVZNRS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1COC2=CC=NN12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




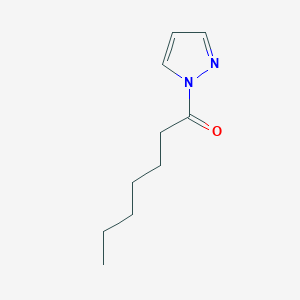
![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)
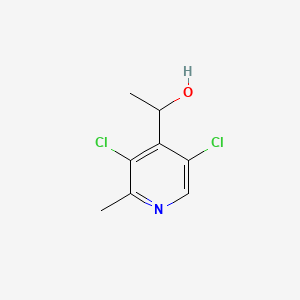
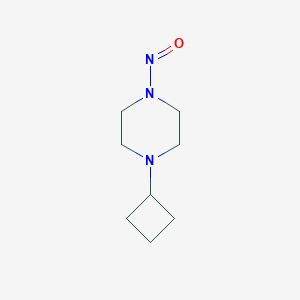

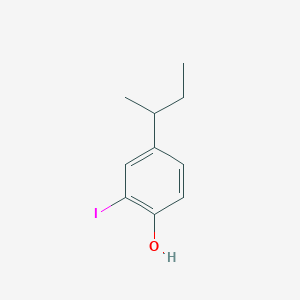

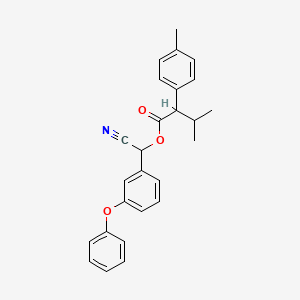

![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)

